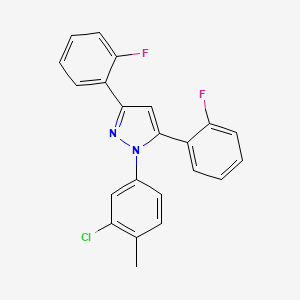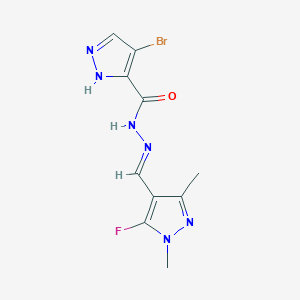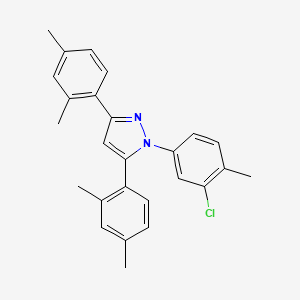![molecular formula C26H26N4O3 B10921896 (4-Benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10921896.png)
(4-Benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that features a combination of piperazine, methoxyphenyl, and isoxazolo-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting with the preparation of the core isoxazolo-pyridinyl structureCommon reagents used in these reactions include sodium cyanoborohydride for reductive amination and various aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reductive amination using sodium cyanoborohydride is a common method.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and methoxyphenyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. In antimicrobial applications, it likely disrupts cell membrane integrity or inhibits key enzymes involved in microbial metabolism . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(4-METHYL-PYRIDIN-2-YL)-PHENYL-METHANONE: Similar in structure but lacks the piperazine moiety.
(4-FLUOROPHENYL) (IMIDAZO [1,2-A]PYRIDIN-3-YL)METHANONE: Contains an imidazo-pyridinyl group instead of the isoxazolo-pyridinyl group.
Uniqueness
What sets (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H26N4O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C26H26N4O3/c1-18-24-22(16-23(27-25(24)33-28-18)20-8-10-21(32-2)11-9-20)26(31)30-14-12-29(13-15-30)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
TUWVVFWIEFQEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921824.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B10921832.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921835.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10921837.png)
![11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921842.png)
![5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide](/img/structure/B10921848.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10921850.png)
![N-(4-methoxy-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921853.png)


![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10921878.png)
![5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10921885.png)

